
1H-Pyrrole, 2-(2-furanylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2-(2-furanylmethyl)- is an organic compound with the molecular formula C9H9NO. It is a derivative of pyrrole, where a furanyl group is attached to the second position of the pyrrole ring.
Métodos De Preparación
The synthesis of 1H-Pyrrole, 2-(2-furanylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of furfurylamine with a suitable pyrrole precursor under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrole, 2-(2-furanylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or furanyl ring are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanyl-pyrrole carboxylic acids, while reduction may produce furanyl-pyrrole alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1H-Pyrrole, 2-(2-furanylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1H-Pyrrole, 2-(2-furanylmethyl)- can be compared with other similar compounds, such as:
1-(2-Furanylmethyl)-1H-pyrrole: This compound has a similar structure but differs in the position of the furanyl group attachment.
2-Furfurylpyrrole: Another related compound with the furanyl group attached to the second position of the pyrrole ring.
1-Furfuryl-1H-pyrrole: This compound has the furanyl group attached to the first position of the pyrrole ring.
Propiedades
Número CAS |
34660-61-2 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-(furan-2-ylmethyl)-1H-pyrrole |
InChI |
InChI=1S/C9H9NO/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6,10H,7H2 |
Clave InChI |
HDZQTFWZGOUZIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)

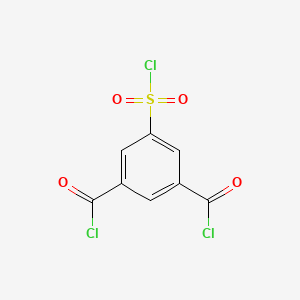
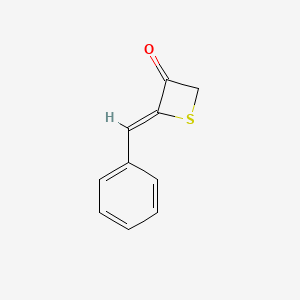
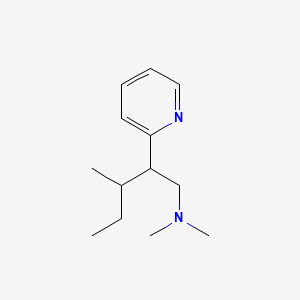
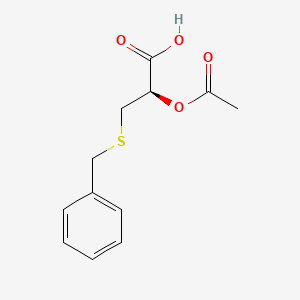
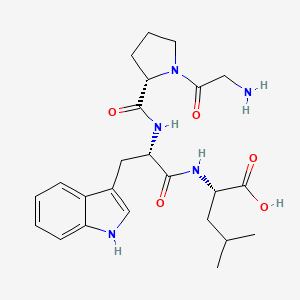
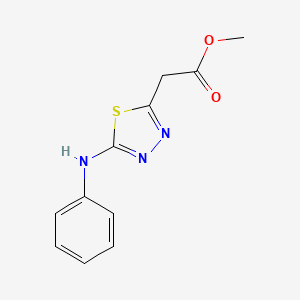
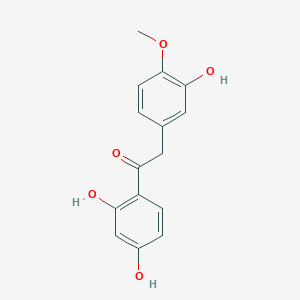


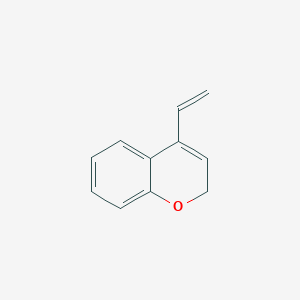
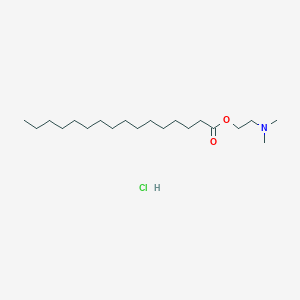
![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
